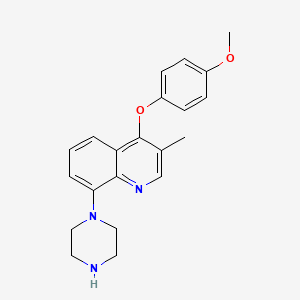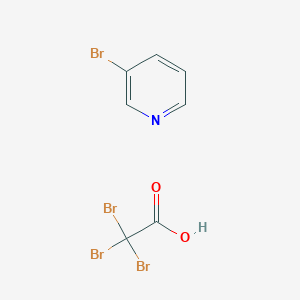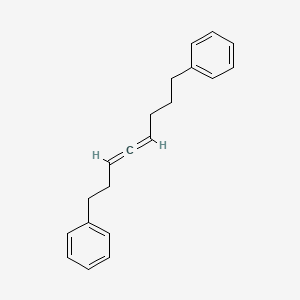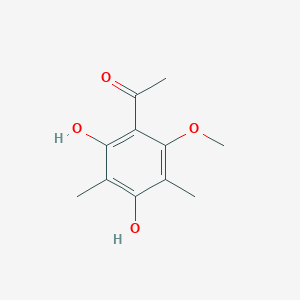
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C₁₁H₁₄O₄ It is characterized by the presence of hydroxyl, methoxy, and methyl groups attached to a phenyl ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxy-6-methoxy-3,5-dimethylbenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with an appropriate ketone, such as acetone, in the presence of a base catalyst like sodium hydroxide.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, or bases.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted phenyl ethanones.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Effects: Induction of apoptosis in cancer cells, inhibition of microbial growth, or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Similar structure but with different substitution patterns.
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the hydroxyl groups present in the target compound.
1-(2,4-Dimethylphenyl)ethanone: Contains methyl groups but lacks hydroxyl and methoxy groups.
Uniqueness: 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone is unique due to the specific arrangement of hydroxyl, methoxy, and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
847991-31-5 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-5-9(13)6(2)11(15-4)8(7(3)12)10(5)14/h13-14H,1-4H3 |
InChI-Schlüssel |
HGFAJXJYBHGMPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)OC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)

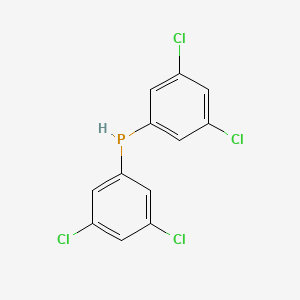
![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)
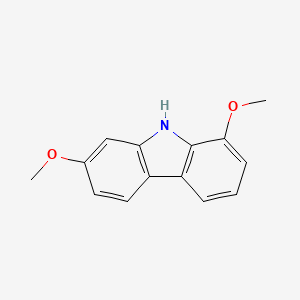

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)

![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
